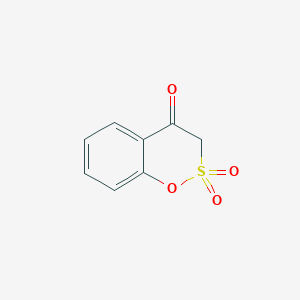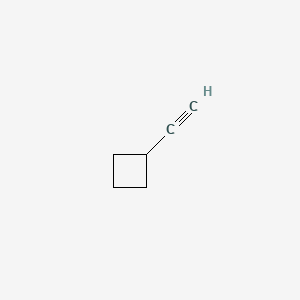![molecular formula C12H8O2 B3031632 naphtho[1,2-b]furan-3(2H)-one CAS No. 58645-78-6](/img/structure/B3031632.png)
naphtho[1,2-b]furan-3(2H)-one
概述
描述
Naphtho[1,2-b]furan-3(2H)-one is a heterocyclic organic compound that features a fused ring system consisting of a naphthalene ring and a furan ring
作用机制
Target of Action
Naphtho[1,2-b]furan-3(2H)-one (NFD) primarily targets the hepatocyte growth factor (HGF) and its receptor c-Met . HGF is a protein that stimulates cell growth, cell motility, and morphogenesis by activating a tyrosine kinase signaling cascade after binding to the proto-oncogenic c-Met receptor .
Mode of Action
NFD interacts with its targets by inhibiting the phosphorylation of c-Met and the downstream activation of phosphatidylinositol 3-kinase (PI3K) and Akt . This interaction results in a concentration-dependent inhibition of HGF-promoted cell migration and invasion .
Biochemical Pathways
NFD affects the HGF/c-Met-mediated PI3K/Akt and NF-κB signalling pathways . The inhibition of these pathways leads to the suppression of the nuclear translocation of nuclear factor (NF)-κB and the activity of matrix metalloproteinase (MMP)-9 . These biochemical changes result in the downregulation of pro-survival proteins and the upregulation of pro-apoptotic proteins .
Pharmacokinetics
It’s known that the compound exhibits good plasma stability and solubility . After oral administration, the bioavailability of similar compounds was found to be around 44.22% , suggesting that NFD might have similar ADME properties.
Result of Action
The molecular and cellular effects of NFD’s action include the inhibition of cell migration and invasion, as well as the induction of apoptosis . This is achieved through the downregulation of MMP-9 expression and the upregulation of pro-apoptotic proteins .
生化分析
Biochemical Properties
Naphtho[1,2-b]furan-3(2H)-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to inhibit enzymes such as cytochrome c peroxidase and InhA, a key enzyme in the fatty acid synthesis pathway . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound has shown potential as an antioxidant, interacting with reactive oxygen species and reducing oxidative stress in cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the STAT3 signaling pathway, which is involved in cell proliferation and survival . By inhibiting this pathway, this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, it has been observed to modulate gene expression related to oxidative stress and inflammation, further highlighting its therapeutic potential .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound has been shown to bind to the SH2 domain of STAT3, inhibiting its dimerization and subsequent activation . This inhibition leads to the downregulation of genes involved in cell proliferation and survival. Furthermore, this compound can inhibit the PI3K/Akt and NF-κB signaling pathways, leading to reduced expression of matrix metalloproteinases and decreased cell migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can maintain its biological activity for extended periods, although its efficacy may decrease over time due to gradual degradation . In vitro studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and induce oxidative damage in tissues . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process facilitates the excretion of this compound and its metabolites from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with key enzymes and signaling molecules . This subcellular distribution is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments . The compound’s localization within mitochondria is particularly significant, as it can influence mitochondrial function and contribute to its pro-apoptotic effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of naphtho[1,2-b]furan-3(2H)-one typically involves cyclization reactions. One common method is the cyclization of asymmetrically substituted 1-naphthyloxy ketones by heating at high temperatures in polyphosphoric acid . Another approach involves the cyclization of naphthyloxyacetophenone with a strong acid . Additionally, the regioisomeric naphtho[1,2-b]- and -[2,1-b]furans can be obtained by treating 1- and 2-naphthol and methylsulfinylmethyl ethyl ketone with p-toluenesulfonic acid followed by desulfurization with Raney nickel in ethanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, particularly the use of polyphosphoric acid and strong acids for cyclization reactions.
化学反应分析
Types of Reactions: Naphtho[1,2-b]furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphtho[1,2-b]furan-4,5-dione.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Naphtho[1,2-b]furan-4,5-dione.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted naphtho[1,2-b]furan derivatives.
科学研究应用
Naphtho[1,2-b]furan-3(2H)-one has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Naphtho[1,2-b]furan derivatives are used in the development of organic semiconductors and photochromic materials.
相似化合物的比较
Naphtho[1,2-b]furan-3(2H)-one can be compared with other similar compounds such as:
Naphtho[2,1-b]furan: This regioisomer has a different arrangement of the furan ring relative to the naphthalene ring and exhibits distinct chemical and biological properties.
Naphtho[2,3-b]furan: Another regioisomer with unique structural and functional characteristics.
Uniqueness: this compound is unique due to its specific ring fusion pattern, which influences its reactivity and biological activity. Its derivatives have shown promising results in various biological assays, making it a compound of interest for further research and development.
属性
IUPAC Name |
benzo[g][1]benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQCVZQASJMVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362988 | |
| Record name | naphtho[1,2-b]furan-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58645-78-6 | |
| Record name | naphtho[1,2-b]furan-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














